4-(Azepan-1-yl)thieno[2,3-d]pyrimidine
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Description
“4-(Azepan-1-yl)thieno[2,3-d]pyrimidine” is a chemical compound with the molecular formula C12H15N3S and a molecular weight of 233.33. It is a derivative of thienopyrimidine, a class of compounds that are structural analogs of purines and are widely represented in medicinal chemistry .
Synthesis Analysis
Thienopyrimidines can be synthesized using various methods. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Another method involves heating 3-amino-thiophene-2-carboxamides with either triethyl orthoformate or formic acid .Molecular Structure Analysis
The molecular structure of “4-(Azepan-1-yl)thieno[2,3-d]pyrimidine” is characterized by a thienopyrimidine scaffold, which is one of the most frequently used chemical scaffolds in drug development . The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine .Chemical Reactions Analysis
Thienopyrimidines can undergo various chemical reactions. For instance, they can be used as synthons for the preparation of thienopyrimidine-7-carbonitriles . They can also be used to synthesize thienopyrimidin-4-ones .Future Directions
properties
IUPAC Name |
4-(azepan-1-yl)thieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c1-2-4-7-15(6-3-1)11-10-5-8-16-12(10)14-9-13-11/h5,8-9H,1-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBKCNHNASJMRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C3C=CSC3=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azepan-1-yl)thieno[2,3-d]pyrimidine |
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